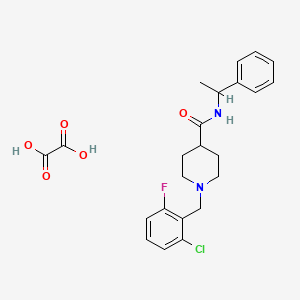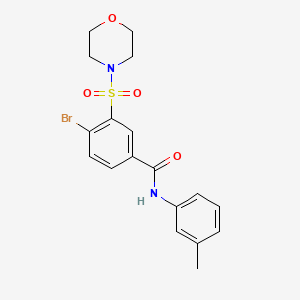![molecular formula C22H22N4O2 B6104921 4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6104921.png)
4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, also known as IMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an interesting target for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is not yet fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the cell membrane, which then triggers a cascade of biochemical events that ultimately lead to the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. It has also been shown to modulate the immune system and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide in lab experiments is its potent and specific effects. This compound has been shown to be highly effective in inducing apoptosis in cancer cells, which makes it an interesting target for cancer research. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions that could be explored in the study of 4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide. One area of research is in the development of new cancer treatments based on this compound. Another area of research is in the study of the exact mechanism of action of this compound, which could lead to the development of new drugs with similar effects. Finally, more research is needed to fully understand the potential applications of this compound in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is a complex process that involves several steps. The first step involves the preparation of 4-(1H-imidazol-1-ylmethyl)benzoic acid, which is then reacted with 4-methyl-3-(2-oxo-1-pyrrolidinyl)aniline to yield the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-4-9-19(13-20(16)26-11-2-3-21(26)27)24-22(28)18-7-5-17(6-8-18)14-25-12-10-23-15-25/h4-10,12-13,15H,2-3,11,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFWAIBBMKQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-2-(1,3-benzothiazol-2-yl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6104857.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104861.png)
![1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6104862.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6104866.png)

![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6104879.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6104884.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6104887.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide](/img/structure/B6104889.png)
![N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104891.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B6104892.png)


